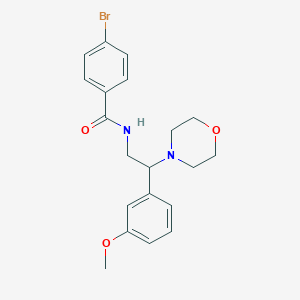

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBORNIPZCGZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common method includes the bromination of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-formyl-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to elucidate the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the benzamide moiety, a morpholinoethyl side chain, and a methoxyphenyl group. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research has indicated that 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. It is believed to inhibit cell proliferation through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth, such as those in the cell cycle regulation pathways.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, promoting programmed cell death .

The mechanism by which 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide exerts its biological effects involves:

- Binding Affinity : The compound likely binds to specific receptors or enzymes, modulating their activity and leading to altered cellular responses .

- Signal Pathway Modulation : It may affect signal transduction pathways critical for cell survival and proliferation, particularly in cancer cells .

Case Studies

- A study investigating the compound's effects on human cancer cell lines showed significant inhibition of proliferation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

- In another case study focusing on antimicrobial efficacy, the compound demonstrated an MIC of 0.5 µg/mL against Staphylococcus aureus, highlighting its potency compared to existing antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Concentration (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 0.5 |

| Anticancer | Various human cancer cells | Cell proliferation inhibition | 10 |

| Apoptosis | Cancer cell lines | Induction of apoptosis | Varies |

Q & A

Q. What are the standard synthetic protocols for 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the benzamide core with a morpholinoethyl intermediate via amide bond formation. Reagents like EDCI/HOBt are used under reflux in anhydrous solvents (e.g., THF or DCM) .

- Step 2 : Introduction of the 3-methoxyphenyl group through nucleophilic substitution or reductive amination. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis?

Methodological characterization includes:

- Spectroscopy : ¹H/¹³C NMR (for functional group verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Chromatography : HPLC (C18 column) to assess purity and stability under varying pH conditions .

- Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) to resolve stereochemistry and confirm the morpholinoethyl linkage .

Q. What functional groups in the compound are critical for biological activity?

Key groups include:

- Bromine atom : Enhances lipophilicity and influences target binding (e.g., halogen bonding with kinases) .

- Morpholino ring : Modulates solubility and interacts with polar residues in enzymes/receptors .

- 3-Methoxyphenyl group : Affects metabolic stability and selectivity via steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify ideal conditions. For example, THF at 50°C with 1.2 eq. EDCI increases coupling efficiency by 20% .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts in nitro group reduction steps .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can contradictions between in vitro and in vivo data be resolved?

Discrepancies often arise due to:

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., morpholino ring oxidation) .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies to track metabolite formation (e.g., demethylated products) that may exhibit off-target effects .

Q. What computational methods are effective for target identification?

Approaches include:

- Molecular docking : Use AutoDock Vina to predict binding affinities with kinases (e.g., PDB ID 1ATP) .

- Pharmacophore modeling : Identify essential features (e.g., bromine’s role in hydrophobic pockets) using Schrödinger’s Phase .

- MD simulations : GROMACS simulations (50 ns) assess binding stability and conformational changes in target proteins .

Q. What strategies are used in structure-activity relationship (SAR) studies?

SAR methodologies involve:

- Analog synthesis : Modify substituents (e.g., replace bromine with Cl/CF₃) and test activity in enzyme inhibition assays (IC₅₀ comparisons) .

- 3D-QSAR : CoMFA/CoMSIA models correlate spatial electronic features with potency .

- Bioisosteric replacement : Substitute the morpholino group with piperazine or thiomorpholine to evaluate solubility-toxicity trade-offs .

Q. How can crystallography elucidate the compound’s binding mode?

Steps include:

- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect diffraction data (resolution ≤2.0 Å) .

- Refinement : Use SHELXL for structure solution and Olex2/ORTEP-3 for visualization of halogen bonds and H-bond networks .

- Validation : Check Ramachandran plots and MolProbity scores to ensure model accuracy .

Q. How can metabolic stability and toxicity be assessed preclinically?

Key assays:

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- AMES test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .

- hERG binding : Patch-clamp assays to assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.